molecular formula C18H19Cl2N3O B2752531 N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 303091-17-0

N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2752531
CAS No.: 303091-17-0
M. Wt: 364.27
InChI Key: NQQBCNJEBNYRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Phenylpiperazine-Based Compounds

Phenylpiperazine derivatives have played a pivotal role in medicinal chemistry since the mid-20th century. The foundational compound, 1-phenylpiperazine (1-PP) , emerged as a rigid analogue of amphetamine, exhibiting monoamine-releasing activity with selectivity for norepinephrine over serotonin and dopamine. This structural motif inspired the development of numerous derivatives, including meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP), which were explored for their psychoactive properties. By the 1990s, phenylpiperazine scaffolds became central to drug discovery, exemplified by their incorporation into growth hormone secretagogues such as the peptidomimetic compound 18 (EC~50~ = 2.8 nM), which nearly matched the potency of MK-0677 in preclinical studies. These innovations underscored the versatility of phenylpiperazine cores in modulating biological targets through strategic substitutions.

Current Research Landscape and Significance of N-(2,3-Dichlorophenyl)-2-(4-Phenylpiperazin-1-yl)Acetamide

Recent advances have focused on optimizing phenylpiperazine derivatives for enhanced selectivity and therapeutic potential. This compound (CAS 303091-17-0) represents a structurally complex molecule combining a dichlorophenyl group, acetamide linker, and phenylpiperazine moiety. Its synthesis, achieved via nucleophilic substitution between aniline derivatives and bis-(2-chloroethyl)amine hydrochlorides under solvent-free conditions, yields high purity (>99.4%) and scalability.

Table 1: Synthetic Methods for N-Phenylpiperazine Derivatives

Method Reactants Conditions Yield (%) Purity (%)
Solvent-free fusion Aniline + bis-(2-chloroethyl)amine HCl 190°C, 3 hours 81.2 99.4
Alkaline neutralization N-phenylpiperazine HCl + Na2CO3 Room temperature 78.8 99.6

Current studies highlight its role as a lead compound in anticonvulsant research, with demonstrated efficacy in animal seizure models. The dichlorophenyl group enhances lipid solubility, potentially improving blood-brain barrier penetration, while the acetamide linker introduces hydrogen-bonding capacity for target engagement.

Theoretical Framework in Medicinal Chemistry Research

The design of This compound aligns with three key principles:

  • Bioisosteric Replacement : The phenylpiperazine group serves as a bioisostere for indole rings, mimicking spatial and electronic properties of endogenous ligands.
  • Structure-Activity Relationship (SAR) :
    • Aromatic Substitutions : Dichloro groups at positions 2 and 3 on the phenyl ring increase steric bulk, favoring interactions with hydrophobic receptor pockets.
    • Piperazine Flexibility : The piperazine ring’s conformation influences receptor subtype selectivity, as seen in serotonin (5-HT~1A~) and dopamine (D~2~) receptor binding.
  • Pharmacophore Modeling : Computational analyses suggest the acetamide oxygen and piperazine nitrogen atoms form critical hydrogen bonds with target proteins, while the dichlorophenyl group contributes to van der Waals interactions.

Table 2: Key Structural Features and Biological Implications

Structural Element Role in Bioactivity
2,3-Dichlorophenyl Enhances lipophilicity and target affinity
Piperazine ring Modulates receptor subtype selectivity
Acetamide linker Facilitates hydrogen bonding

Research Challenges and Opportunities

Challenges :

  • Synthetic Complexity : Achieving regioselective dichlorination without side products requires precise control of reaction conditions.
  • Target Identification : The compound’s anticonvulsant mechanism remains partially characterized, necessitating proteomic and transcriptomic profiling.

Opportunities :

  • Therapeutic Expansion : Preliminary data suggest utility in anxiety and depression models due to structural similarities to known anxiolytics.
  • Hybrid Analog Development : Combining the phenylpiperazine core with fluorinated or sulfonamide groups could enhance metabolic stability.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-15-7-4-8-16(18(15)20)21-17(24)13-22-9-11-23(12-10-22)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQBCNJEBNYRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303091-17-0
Record name N-(2,3-DICHLOROPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 2-Chloro-N-(2,3-dichlorophenyl)acetamide

Procedure :

  • Chloroacetylation : 2,3-Dichloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 2 h).
  • Workup : The crude product is washed with NaHCO₃ and purified via recrystallization (ethanol/water).

Key Data :

  • Yield: 78–85%
  • Melting Point: 112–114°C
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 4.12 (s, 2H, CH₂Cl).

Coupling with 4-Phenylpiperazine

Procedure :

  • Nucleophilic Substitution : 2-Chloro-N-(2,3-dichlorophenyl)acetamide is reacted with 4-phenylpiperazine in dimethylformamide (DMF) using Cs₂CO₃ as a base (120°C, 12 h).
  • Isolation : The product is extracted with ethyl acetate, dried (MgSO₄), and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Data :

  • Yield: 65–72%
  • Purity (HPLC): ≥98%
  • MS (ESI): m/z 364.10 [M+H]⁺.

Synthetic Route 2: One-Pot Tandem Reaction

Direct Amidation-Alkylation

Procedure :

  • Simultaneous Activation : A mixture of 2,3-dichloroaniline, chloroacetic anhydride, and 4-phenylpiperazine is heated in acetonitrile with K₂CO₃ (80°C, 6 h).
  • Workup : The solvent is evaporated, and the residue is triturated with diethyl ether.

Key Data :

  • Yield: 60–68%
  • Advantages: Reduced reaction steps, higher atom economy.

Optimization Strategies

Solvent and Base Screening

Solvent Base Temperature (°C) Yield (%)
DMF Cs₂CO₃ 120 72
DMSO K₂CO₃ 100 65
Toluene Et₃N 80 58

Insights : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine, while Cs₂CO₃ outperforms weaker bases.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases yield by 8–10% in biphasic systems.
  • Microwave Assistance : Reduces reaction time from 12 h to 2 h with comparable yields (70%).

Characterization and Analytical Data

Spectroscopic Analysis

  • $$ ^1H $$ NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.45–7.12 (m, 9H, Ar-H), 3.82 (s, 2H, CH₂), 3.21–2.89 (m, 8H, piperazine-H).
  • IR (KBr) : 1654 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Chromatographic Purity

Method Column Mobile Phase Retention Time (min)
HPLC C18 MeCN/H₂O (70:30) 6.8
TLC SiO₂ Hexane/EtOAc (1:1) Rf = 0.45

Challenges and Side Reactions

  • Piperazine Di-Alkylation : Excess chloroacetamide leads to bis-alkylated byproducts (mitigated by stoichiometric control).
  • Hydrolysis of Acetamide : Aqueous workup under acidic/basic conditions may cleave the amide bond (avoided by neutral pH).

Scale-Up Considerations

  • Cost-Effective Reagents : Substituting Cs₂CO₃ with K₂CO₃ reduces material costs by 40% with minimal yield impact.
  • Continuous Flow Synthesis : Pilot-scale trials achieved 85% yield using a tubular reactor (residence time: 30 min).

Alternative Routes and Patent Landscape

Hydrochloride Salt Preparation

The compound’s hydrochloride salt (Molport-047-099-658) is synthesized by treating the freebase with HCl gas in ethanol.

  • Molecular Formula : C₁₈H₂₀Cl₃N₃O
  • Application : Enhanced solubility for pharmacological studies.

Patent WO2009057133A2 Insights

While focused on cetirizine derivatives, this patent details piperazine-acetamide coupling strategies applicable to the target compound, including:

  • Levorotatory enantiomer resolution via tartaric acid salts.
  • Acid hydrolysis of intermediate amides (e.g., HBr in acetic acid).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antidepressant Activity

Research indicates that N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide exhibits antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that this compound interacts with serotonin receptors, which are crucial targets for antidepressant drugs. The compound's structure allows it to modulate serotonin levels effectively, leading to improved mood and reduced anxiety symptoms .

Antipsychotic Properties

The compound has also been investigated for its potential antipsychotic effects. In vitro studies suggest that it may act as a dopamine receptor antagonist, which is a common mechanism for many antipsychotic medications. A detailed study showed that the compound could reduce hyperactivity in rodent models, indicating potential efficacy in treating schizophrenia .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This property suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AntipsychoticDopamine receptor antagonism
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents subjected to chronic stress, this compound was administered over four weeks. Results showed significant reductions in depression-like behaviors compared to control groups. The study concluded that the compound's ability to enhance serotonin levels contributed to its antidepressant effects.

Case Study 2: Antipsychotic Potential

A double-blind study assessed the impact of this compound on patients with schizophrenia. Participants receiving the drug exhibited notable improvements in psychotic symptoms compared to those receiving a placebo. The findings support further investigation into its use as an adjunct therapy for schizophrenia.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which play a crucial role in mood regulation and cognitive functions. The compound’s effects on these pathways can lead to its potential therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dichlorophenyl-Substituted Acetamides

Key analogs include:

  • N-(2,6-dichlorophenyl)-2-(4-sulfamoylphenyl)acetamide (Compound 8)
  • N-(3,4-dichlorophenyl)-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
  • N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Structural Differences :
  • Substitution pattern: The target compound’s 2,3-dichloro substitution contrasts with 2,6-dichloro (Compound 8) and 3,4-dichloro () analogs. These positional differences influence steric and electronic properties.
  • Piperazine vs. sulfonamide groups : Compound 8 replaces the piperazine with a sulfonamide-linked phenyl group, altering hydrogen-bonding capacity and solubility .

Piperazine-Based Acetamides

Key analogs include:

  • 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14)
  • 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 15)
Structural Differences :
  • Piperazine substituents : The target compound’s unsubstituted phenyl group on piperazine contrasts with chlorophenyl (Compound 15) or trifluoromethylphenyl (Compound 14) groups. Electron-withdrawing substituents (e.g., Cl, CF₃) enhance metabolic stability and receptor affinity in anticonvulsant models .
  • Acetamide linkage: All analogs retain the acetamide bridge, but substituents on the arylacetamide group vary.
Pharmacological Data :
Compound Substituents (Piperazine) Substituents (Acetamide) Bioactivity (Anticonvulsant ED₅₀, mg/kg)
Target compound Phenyl 2,3-Dichlorophenyl Not reported (Discontinued)
Compound 14 Phenyl 3-(Trifluoromethyl)phenyl 8.2 (Maximal electroshock test)
Compound 15 2-Chlorophenyl 3-(Trifluoromethyl)phenyl 6.5

The superior activity of chlorophenyl/trifluoromethyl analogs highlights the importance of electron-withdrawing groups in enhancing anticonvulsant efficacy.

Methyl-Substituted Analogs

Key analog : N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

  • Structural difference: Methyl groups replace chlorine atoms on the phenyl ring.
  • Physicochemical properties : Methyl groups increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological efficacy.

  • Molecular Formula : C18H20Cl2N4O
  • Molecular Weight : 367.29 g/mol
  • CAS Number : 89848-13-5

The compound features a dichlorophenyl group and a piperazine moiety, which are known to influence its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the alkylation of piperazine derivatives with appropriate acylating agents. This method has been shown to yield compounds with enhanced anticonvulsant activity compared to their predecessors.

Anticonvulsant Activity

Numerous studies have evaluated the anticonvulsant properties of this compound. The following table summarizes key findings from various research efforts:

StudyMethodologyResults
Kamiński et al. (2015) MES test in miceN-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed significant protection at 100 mg/kg.
Obniska et al. (2015) Seizure modelsCompounds demonstrated varying degrees of protection against seizures, with some derivatives achieving over 75% efficacy.
Recent studies In vitro assaysShowed cytotoxic effects against cancer cell lines, indicating potential dual activity as an anticonvulsant and anticancer agent.

The results indicate that this compound exhibits promising anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model.

The mechanism by which this compound exerts its anticonvulsant effects appears to involve modulation of neurotransmitter systems and ion channels:

  • GABAergic System : Enhances GABA receptor activity, leading to increased inhibitory neurotransmission.
  • Sodium Channels : Inhibits voltage-gated sodium channels, preventing neuronal excitability.

Studies have shown that compounds with similar structures can exhibit balanced inhibition of sodium and calcium channels, contributing to their anticonvulsant profile .

Case Studies

  • Kamiński et al. (2015) :
    • Investigated a series of N-phenylacetamide derivatives.
    • Found that modifications in the piperazine ring significantly influenced anticonvulsant activity.
    • Notably, compounds with dichloro substitutions showed enhanced efficacy in MES tests.
  • Obniska et al. (2015) :
    • Focused on the structure-activity relationship (SAR) of piperazine derivatives.
    • Highlighted that substituents at the 3-position of the anilide moiety were crucial for enhancing anticonvulsant properties.
  • Recent Findings :
    • In vitro studies indicated potential anticancer activity against A549 lung cancer cells.
    • The compound exhibited IC50 values suggesting significant cytotoxicity, warranting further investigation into its dual therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2,3-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling a substituted phenylpiperazine with a chloroacetamide intermediate. For example:

  • Step 1 : React 1-(2,3-dichlorophenyl)piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS for structural validation .
  • Alternative : Use coupling agents like N,N'-carbonyldiimidazole (CDI) for amide bond formation, particularly with acid-sensitive intermediates .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm).
  • NMR Spectroscopy : Confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; piperazine protons at δ 2.5–3.5 ppm) .
  • Elemental Analysis : Verify C, H, N percentages (e.g., calculated C: 58.2%, H: 4.6%, N: 11.3%) .

Q. What preliminary biological screening assays are used to evaluate its pharmacological potential?

  • Methodological Answer :

  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Anticancer Assays : MTT viability assays against cervical cancer cell lines (e.g., HeLa) with IC50_{50} values reported (e.g., compound 5e: IC50_{50} = 12.5 μM) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s anticonvulsant or anticancer activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Strategies :
  • Piperazine Substituents : Replacing 4-phenylpiperazine with 4-(2-chlorophenyl)piperazine increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
  • Aryl Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring improves metabolic stability but may reduce solubility .
  • Case Study : Compound 5e (N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidinyl)-2-(4-phenylpiperazin-1-yl)acetamide) showed enhanced anticancer activity due to nitro group-mediated DNA intercalation .

Q. What crystallographic techniques are used to resolve its 3D structure, and how are data contradictions addressed?

  • Methodological Answer :

  • X-ray Crystallography :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018 for structure solution; resolve disorder in piperazine rings via iterative refinement and occupancy adjustments .
  • Contradiction Management : Conflicting bond angles (e.g., C-N-C deviations >5°) are addressed by verifying hydrogen bonding networks (e.g., C-H⋯O interactions) and thermal displacement parameters .

Q. How can computational models predict its interaction with biological targets (e.g., NK1 receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to NK1 receptors (PDB: 1NK1). Key interactions include:
  • Hydrogen Bonding : Acetamide carbonyl with Arg212.
  • Van der Waals Contacts : Dichlorophenyl group in a hydrophobic pocket .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å acceptable) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with Chiralpak IA columns (hexane/isopropanol = 90:10) to separate enantiomers .
  • Optimization : Catalytic asymmetric synthesis with Jacobsen’s catalyst achieves >90% ee but requires rigorous temperature control (0–5°C) .

Methodological Notes

  • Safety Protocols : Handle chlorinated intermediates in fume hoods; refer to SDS for hazard mitigation (e.g., acute toxicity: LD50_{50} = 250 mg/kg in rats) .
  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.